molecular formula C22H22OS2 B14693342 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene CAS No. 32188-47-9

1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene

Cat. No.: B14693342
CAS No.: 32188-47-9
M. Wt: 366.5 g/mol
InChI Key: XXCULLCDFXVZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene is an organic compound characterized by the presence of benzylsulfanyl groups attached to a methoxybenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene typically involves the reaction of benzyl mercaptan with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of benzyl mercaptan attacks the carbon atom of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzyl mercaptan, 4-methoxybenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur species.

    Substitution: Products with different functional groups replacing the methoxy group.

Scientific Research Applications

1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to various biological and chemical effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

    1,2-Bis((benzylsulfanyl)methyl)disulfane: Contains two benzylsulfanyl groups connected by a disulfide bond.

    Benzyl sulfide: A simpler compound with a single benzylsulfanyl group.

    1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole: Contains a benzylsulfanyl group attached to an imidazole ring.

Uniqueness: 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene is unique due to the presence of both benzylsulfanyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

32188-47-9

Molecular Formula

C22H22OS2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[bis(benzylsulfanyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C22H22OS2/c1-23-21-14-12-20(13-15-21)22(24-16-18-8-4-2-5-9-18)25-17-19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3

InChI Key

XXCULLCDFXVZRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(SCC2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.